N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide
Description
N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a synthetic small molecule characterized by its ethanediamide backbone, substituted with a 4-methylphenyl group bearing a 2-oxopyrrolidin-1-yl moiety and a thiophen-2-ylmethyl group. This structure combines aromatic, heterocyclic (thiophene and pyrrolidinone), and amide functionalities, which are common in pharmacologically active compounds.
Properties
IUPAC Name |
N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-12-6-7-13(10-15(12)21-8-2-5-16(21)22)20-18(24)17(23)19-11-14-4-3-9-25-14/h3-4,6-7,9-10H,2,5,8,11H2,1H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVVKTKPMQBYQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CS2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Formation of the Ethanediamide Backbone: The ethanediamide backbone can be formed through the reaction of an appropriate diamine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: It may serve as a probe for studying biological processes, such as enzyme activity or protein-ligand interactions.
Medicine: The compound has potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It can be used in the development of new industrial processes or products, such as coatings, adhesives, or electronic materials.
Mechanism of Action
The mechanism of action of N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional group similarities with several classes of molecules, including kinase inhibitors, heterocyclic amides, and sulfur-containing derivatives. Below is a detailed comparison:
Structural and Physicochemical Properties
Research Findings and Methodological Considerations
Analytical Validation
- Crystallography : SHELX software () is widely used for small-molecule crystallography, suggesting that structural elucidation of the target compound could employ similar tools.
Stability and Reactivity
- Dimerization Risk : Imatinib’s dimer impurity () underscores the importance of monitoring the target compound for similar byproducts, especially under acidic or high-temperature conditions.
Biological Activity
N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a unique structure comprising a pyrrolidinone ring, a thiophene ring, and an ethanediamide moiety. The synthesis typically involves several steps:
- Formation of the Pyrrolidinone Ring : Cyclization of a precursor to create the pyrrolidinone structure.
- Introduction of the Thiophene Ring : Achieved through coupling reactions.
- Formation of the Piperidine Ring : Involves cyclization with suitable amines.
- Oxalamide Formation : A condensation reaction finalizes the compound's structure.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can lead to significant alterations in biochemical pathways, which are essential for therapeutic effects.
The compound may exert its effects through:
- Enzyme Inhibition : Binding to specific enzymes, thereby modulating their activity.
- Receptor Interaction : Engaging with receptors that trigger signaling cascades involved in inflammation and pain modulation.
Therapeutic Applications
Research indicates that this compound has potential applications in:
- Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation markers in vitro.
- Analgesic Properties : Its interaction with pain pathways could position it as a candidate for pain management therapies.
- Anticancer Activity : Emerging research indicates potential cytotoxic effects against various cancer cell lines.
In Vitro Studies
A study evaluated the compound's cytotoxicity against MCF-7 breast cancer cells, revealing an IC50 value comparable to established chemotherapeutics. The results indicated that:
- Inhibition of Cancer Cell Proliferation : The compound demonstrated significant inhibitory effects on MCF-7 cells, suggesting its potential as an anticancer agent .
Comparative Analysis
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 24.74 | MCF-7 Cells |
| 5-Fluorouracil | 24.74 | Standard Chemotherapy |
| Tamoxifen | 5.12 | Hormonal Therapy |
This table highlights the comparative efficacy of the compound against established treatments, emphasizing its potential role in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
